Cas no 2228044-94-6 ((2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine)

The compound (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine is a chiral amine derivative featuring a benzopyran scaffold, which confers structural rigidity and potential bioactivity. Its stereospecific (S)-configuration ensures precise interactions in chiral environments, making it valuable for asymmetric synthesis and pharmaceutical applications. The benzopyran core enhances stability and may influence binding affinity in receptor studies. This compound serves as a versatile intermediate in medicinal chemistry, particularly for developing CNS-targeting agents due to its amine functionality and lipophilic aromatic system. Its well-defined structure allows for controlled derivatization, supporting research in drug discovery and mechanistic studies. High purity and reproducibility are key advantages for laboratory use.
(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine structure
2228044-94-6 structure
Product Name:(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine
CAS No:2228044-94-6
MF:C12H17NO
MW:191.269483327866
CID:5952723
PubChem ID:165667355
Update Time:2025-05-24

(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine
    • 2228044-94-6
    • EN300-1774524
    • Inchi: 1S/C12H17NO/c1-9(13)6-10-7-11-4-2-3-5-12(11)14-8-10/h2-5,9-10H,6-8,13H2,1H3/t9-,10?/m0/s1
    • InChI Key: IJPHQXQHVBXTAZ-RGURZIINSA-N
    • SMILES: O1C2C=CC=CC=2CC(C1)C[C@H](C)N

Computed Properties

  • Exact Mass: 191.131014166g/mol
  • Monoisotopic Mass: 191.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

(2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine Pricemore >>

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Additional information on (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine

Compound CAS No 2228044-94-6: (2S)-1-(3,4-Dihydro-2H-1-Benzopyran-3-Yl)Propan-2-Amine

The compound with CAS No 2228044-94-6, commonly referred to as (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines and features a chiral center at the propanamine moiety, which is critical for its stereochemical properties and biological activity. The benzopyran ring system adds complexity to its structure, making it a subject of interest in both synthetic chemistry and pharmacology.

Recent studies have highlighted the importance of (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-amine in drug discovery, particularly in the development of chiral catalysts and enantioselective reactions. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals due to their specific interactions with biological targets. Researchers have also explored its role in asymmetric synthesis, where it serves as a building block for constructing complex molecular architectures.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzopyran derivative. Advanced techniques such as Stille coupling and Suzuki-Miyaura reactions have been employed to achieve high yields and purity. The stereochemistry at the propanamine center is carefully controlled during synthesis to ensure the desired (S)-configuration, which is crucial for its biological activity.

In terms of applications, (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-Yl)Propan-2-Amine has shown promise in the field of medicinal chemistry. It has been used as a ligand in metal-catalyzed reactions, demonstrating exceptional catalytic efficiency in enantioselective reductions and oxidations. Additionally, its ability to form stable complexes with metal ions makes it a valuable tool in organometallic chemistry.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its potential as an inhibitor of key enzymes involved in metabolic pathways, suggesting its role in the development of novel therapeutic agents. Furthermore, its stability under physiological conditions makes it an attractive candidate for drug delivery systems.

The study of (2S)-1-(3,4-dihydro-2H-1-benzopyran-3-Yl)Propan-2-Amine continues to be a focal point in academic research due to its versatile structure and wide-ranging applications. Its integration into various chemical processes underscores its importance in advancing modern chemistry and pharmacology.

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